molecular formula C8H5F3O3 B1597913 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 497959-31-6

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1597913
M. Wt: 206.12 g/mol
InChI Key: QKIITUNJEPEAIC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H5F3O3 . It has a molecular weight of 206.12 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is 1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a solid substance . It has a melting point of 58-60°C . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pd-Catalyzed Ortho C-H Hydroxylation

A study demonstrated the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing 4-chloroanthranilic acid as a transient directing group. This reaction showcases the potential application of benzaldehydes in synthetic organic chemistry, particularly in hydroxylation reactions, which are crucial for introducing hydroxyl groups into aromatic compounds in a precise manner (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).

Oxidative Rearrangement to Oxazole-2-thiones

Another research highlighted the conversion of hydroxy-beta-thiolactams to oxazole-2-thiones through a novel DMSO-promoted oxidation. The study underlines the chemical versatility of hydroxy-substituted benzaldehydes and their derivatives in facilitating novel organic transformations (X. Creary & A. Losch, 2008).

Enzyme Catalysis for Asymmetric C–C-Bond Formation

Benzaldehyde lyase (BAL) has been explored for its enantioselective catalysis in the formation of benzoin derivatives, indicating the enzyme's utility in chiral synthesis processes. This application demonstrates the role of benzaldehydes in biocatalytic processes for the synthesis of chiral compounds (Sven Kühl et al., 2007).

Bifunctional Catalysts for Cascade Reactions

Research on polyoxometalate (POM)-intercalated layered double hydroxides (LDHs) as bifunctional catalysts for cascade reactions involving benzyl alcohol to benzaldehyde and subsequent Knoevenagel condensation emphasizes the catalytic versatility of benzaldehyde derivatives in facilitating complex organic reactions (Kai Liu et al., 2016).

Linkers for Solid Phase Organic Synthesis

The use of electron-rich benzaldehyde derivatives as linkers in solid-phase organic synthesis, for the preparation of secondary amides, highlights the utility of benzaldehyde derivatives in the development of pharmaceuticals and other organic compounds through solid-phase synthesis techniques (E. Swayze, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIITUNJEPEAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381356
Record name 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

CAS RN

497959-31-6
Record name 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

1-methoxymethoxy-2-trifluoromethoxybenzene (12.21 g) was dissolved in tetrahydrofuran (120 mL), and a 1.59M n-butyllithium-n-cyclohexane solution (40 mL) was added to the solution at −60° C. over 15 minutes under an argon gas flow, and then the mixture was stirred for 1 hour. N,N-dimethylformamide (6.30 mL) was added to the solution, and then the mixture was stirred at room temperature for 30 minutes. 2N hydrochloric acid (100 mL) was added to the solution, and then the mixture was stirred at 60° C. for 15 hours. The organic solvent was distilled off under reduced pressure, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (10.38 g) as a colorless crystal.
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-butyllithium n-cyclohexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-trifluoromethoxyphenol (5.13 g, 28.8 mmol) in anhydrous acetonitrile (150 mL) in oven-dried glassware was treated with triethylamine (15.0 mL, 108 mmol) and MgCl2 (4.11 g, 43.2 mmol) which had been dried under vacuum with heating. Paraformaldehyde (5.18 g, 172 mmol), which had been dried under vacuum with P2O5, was then added and the solution was heated to reflux. After 5 days, the reaction was quenched with 1 N HCl (200 mL). The mixture was extracted using Et2O (2×100 mL). The combined organics were washed with brine (2×150 mL), dried (Na2SO4) and concentrated to a yellow solid. Purification by column chromatography (silica gel, 98:2 to 95:5 hexanes/EtOAc) gave the title compound (2.45 g, 41%) as a yellow powder: 1H NMR (300 MHz, DMSO-d6) δ 10.24 (s, 1H), 7.75-7.65 (m, 2H), 7.08 (t, J=7.9 Hz, 1H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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